Risperidone N-oxide is a chemical compound identified as an impurity in risperidone tablets according to the United States Pharmacopeia (USP). [] It is a metabolite of the atypical antipsychotic drug risperidone, formed through oxidation of the nitrogen atom in the piperidine ring. [] Risperidone N-oxide exists in two isomeric forms: cis and trans. [] This compound serves as a reference standard in pharmaceutical analysis, particularly for quality control purposes in risperidone production. []
Risperidone N-Oxide is a derivative of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The N-oxide form is characterized by the presence of an oxygen atom bonded to the nitrogen atom in the piperazine ring of the risperidone molecule. This modification can influence the pharmacological properties of the compound, including its efficacy and safety profile.
Risperidone N-Oxide is synthesized from risperidone through oxidation processes. This compound has garnered attention in pharmaceutical research due to its potential implications in drug metabolism and the identification of degradation products associated with risperidone formulations.
Risperidone N-Oxide falls under the category of pharmaceutical compounds known as N-oxides, which are formed by the oxidation of tertiary amines. It is classified as a psychoactive substance due to its relation to antipsychotic medications.
The synthesis of Risperidone N-Oxide typically involves oxidative reactions using agents such as hydrogen peroxide. A common method described involves dissolving risperidone in methanol and treating it with a 30% hydrogen peroxide solution at controlled temperatures for an extended period (usually around 48 hours) . The reaction is monitored using Thin Layer Chromatography to ensure complete conversion.
Risperidone N-Oxide retains the core structure of risperidone, with an additional oxygen atom attached to the nitrogen atom in its piperazine moiety. This modification alters its electronic properties and potentially its interaction with biological targets.
The primary reaction involved in the formation of Risperidone N-Oxide is oxidation, which can occur under various conditions:
The mechanism by which Risperidone N-Oxide exerts its effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems similar to that of risperidone. It may interact with dopamine D2 receptors and serotonin 5-HT2A receptors, influencing neurotransmission and potentially altering psychotropic effects.
Studies have shown that Risperidone N-Oxide can be detected and quantified using High Performance Liquid Chromatography techniques, which are pivotal for assessing purity and stability .
Risperidone N-Oxide has several scientific uses:
Risperidone N-Oxide represents a structurally modified derivative of the atypical antipsychotic risperidone, formed through the oxidation of the piperidine nitrogen within its molecular framework. This compound occupies a significant position in pharmaceutical chemistry not due to therapeutic activity, but as a critical marker of chemical instability in risperidone-based medications. Its identification and quantification have become essential components of quality control protocols throughout risperidone's lifecycle – from active pharmaceutical ingredient (API) synthesis to final dosage form stability monitoring. As regulatory standards for impurity profiling have intensified globally, Risperidone N-Oxide exemplifies the complex analytical challenges inherent in ensuring the chemical integrity of modern pharmaceuticals, particularly those containing tertiary amine functionalities vulnerable to oxidative pathways [1] [3].
Risperidone N-Oxide (chemical name: 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) is defined by its distinct molecular structure characterized by an N→O bond at the piperidine nitrogen. Its molecular formula is C₂₃H₂₇FN₄O₃, with a molecular weight of 426.48 g/mol (CAS Registry Number: 832747-55-4). The compound exists as a zwitterionic species due to the quaternization of the piperidine nitrogen and the presence of a negative charge on the oxygen atom. This modification significantly alters the molecule's physicochemical properties compared to risperidone itself, including increased polarity and water solubility, which profoundly impact its chromatographic behavior [3] [6].
Spectroscopic characterization reveals distinctive features:
Table 1: Comprehensive Chemical Identification Profile of Risperidone N-Oxide
Characteristic | Specification |
---|---|
Systematic Name | 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Molecular Formula | C₂₃H₂₇FN₄O₃ |
Molecular Weight | 426.48 g/mol |
CAS Registry Number | 832747-55-4 |
SMILES Notation | CC1=C(CC[N+]2([O-])CCC(CC2)c3noc4cc(F)ccc34)C(=O)N5CCCCC5=N1 |
InChI Key | InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Key Spectral Signatures | [M+H]⁺ at m/z 427 (LC-MS); Characteristic NMR shifts (H-3/H-5 piperidine: δ 3.35-3.75 ppm) |
Risperidone N-Oxide primarily forms through oxidative degradation pathways when risperidone encounters molecular oxygen during storage or manufacturing. This reaction involves a nucleophilic addition mechanism where the lone electron pair on the piperidine nitrogen attacks molecular oxygen, forming the N-oxide bond. While risperidone demonstrates relative stability under acidic and basic conditions, with studies showing <5% degradation after 12 hours in 0.1M HCl or 36 hours in 0.1M NaOH, it exhibits marked vulnerability to oxidation. Forced degradation studies using 3% hydrogen peroxide solutions induce substantial conversion to Risperidone N-Oxide within 4-8 hours at room temperature, establishing it as a primary oxidative degradant [1] [7] [8].
The compound may also emerge as a low-level process-related impurity during API synthesis, particularly during final crystallization steps if oxygen exposure occurs. However, its levels typically remain below 0.1% in well-controlled manufacturing processes. Regulatory guidelines impose strict thresholds for this impurity, with the United States Pharmacopeia (USP) setting identification and qualification limits at 0.2% relative to risperidone. Chromatographic monitoring reveals Risperidone N-Oxide as one of two primary degradation products detected in commercial risperidone formulations, alongside 9-hydroxyrisperidone (paliperidone). Accelerated stability studies demonstrate that Risperidone N-Oxide formation increases proportionally with temperature, oxygen exposure, and light intensity, necessitating robust protective measures in final dosage forms [1] [3] [6].
Table 2: Formation Conditions and Analytical Monitoring Parameters for Risperidone N-Oxide
Formation Context | Conditions | Detection Level | Analytical Methods | Regulatory Threshold |
---|---|---|---|---|
Oxidative Degradation | 3% H₂O₂, 4-8 hrs, 25°C | Up to 25% degradation | HPLC-UV (RRT 0.65); LC-MS/MS (m/z 427→) | Identification: ≥0.2% |
Photolytic Stress | 1.2 million lux hours, UV & visible light | <5% degradation | DAD-assisted HPLC | Qualification: ≥0.2% |
Thermal Stress | 80°C, 24 hours (solid state) | <2% degradation | Stability-indicating HPLC | Reporting: ≥0.1% |
Process-Related Origin | Oxygen exposure during final crystallization | Typically <0.1% in API | Preparative LC isolation; NMR confirmation | Specified: ≤0.15% |
The identification of Risperidone N-Oxide as a significant impurity emerged from systematic forced degradation studies mandated by evolving regulatory requirements in the late 1990s and early 2000s. Initial isolation and characterization were reported in a landmark 2004 study by Sattanathan et al., which employed preparative liquid chromatography to isolate the degradant from oxidized risperidone solutions. Through comprehensive spectral analysis (IR, MS, NMR), the team unambiguously identified the compound as the N-oxide derivative rather than alternative oxidative products. This research established the foundational analytical protocols for detecting and quantifying this impurity across bulk drug substances and pharmaceutical formulations [1] [3].
Subsequent research refined detection methodologies, with hyphenated techniques like LC-MS/MS becoming the gold standard for identification. A significant advancement occurred when researchers at Dr. Reddy's Laboratories achieved complete structural elucidation using single-crystal X-ray diffraction, confirming the proposed structure beyond doubt. The development of validated stability-indicating HPLC methods between 2008-2018 enabled precise monitoring of Risperidone N-Oxide formation under various storage conditions. These methods consistently demonstrated its presence as the predominant oxidative degradant in both solid and liquid formulations of risperidone, distinct from the metabolic pathway that produces 9-hydroxyrisperidone [3] [7] [8].
Table 3: Historical Milestones in Risperidone N-Oxide Characterization
Timeline | Development Milestone | Analytical Methodology | Key Finding |
---|---|---|---|
2004 | First systematic identification and characterization | Prep-LC isolation; IR, MS, NMR | Confirmed as primary oxidative degradant in API and formulations |
2005-2007 | Structural confirmation via synthetic standards | LC co-elution studies; reference standard synthesis | Differentiation from positional isomers and other degradants |
2008 | Complete NMR spectral assignment and crystal structure | Single-crystal XRD; 2D-NMR | Unambiguous structural confirmation |
2011-2018 | Validation of stability-indicating methods | LC-DAD; LC-MS/MS; forced degradation protocols | Established detection limits (0.1%) and quantification precision |
2020s | Biomimetic oxidation studies | Metalloporphyrin/H₂O₂ systems; LC-MS/MS analysis | Mechanistic insights into N-oxide formation pathways |
The compound's status as a critical quality attribute was solidified when reference standards became commercially available (e.g., LGC Standards, Clearsynth Labs), facilitating global harmonization of testing methodologies. Contemporary research focuses on mechanistic understanding of its formation, including biomimetic studies using metalloporphyrin catalysts that simulate cytochrome P450 oxidation. These investigations confirm that while 9-hydroxylation dominates in vivo metabolism, N-oxidation represents the predominant in vitro degradation pathway, highlighting the divergent oxidative fate of risperidone in biological versus pharmaceutical contexts [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: